![molecular formula C20H18FN3O2S B2932643 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone CAS No. 2177366-32-2](/img/structure/B2932643.png)

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

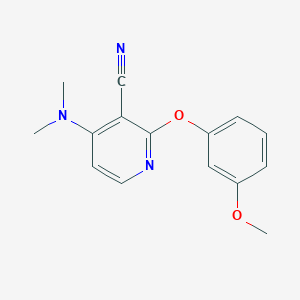

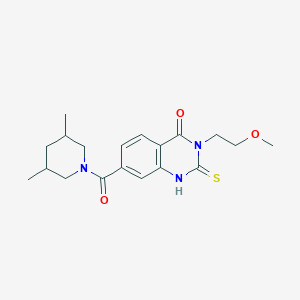

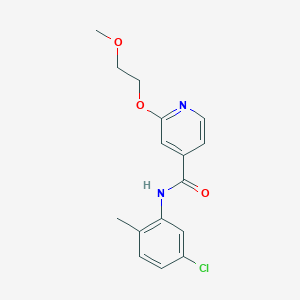

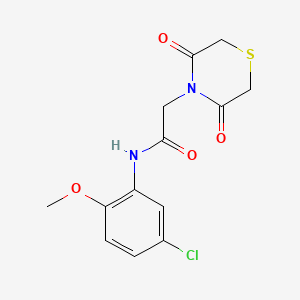

The 1,3,4-thiadiazole moiety is a heterocyclic compound that exhibits a wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties . Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .

Synthesis Analysis

1,3,4-Thiadiazole was discovered by Emil Fischer in 1882. It has been synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .Molecular Structure Analysis

The molecular structure of a compound determines its requirement for various pharmacological activities. The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .Chemical Reactions Analysis

Derivatives of 1,3,4-thiadiazole have enormous capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of “(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4’-fluoro-[1,1’-biphenyl]-4-yl)methanone”, focusing on six unique applications:

Anticancer Activity

Compounds with the 1,3,4-Thiadiazole moiety have been studied for their potential anticancer properties. They have been tested in vitro for cytotoxic activities against various cancer cell lines, such as MCF-7 breast cancer cells .

Antifungal Activity

These compounds have also shown promise in antifungal applications. They have been evaluated for their in vitro antifungal activities against a range of fungi, including G. zeae and B. dothidea, using techniques like the poison plate method .

Antiepileptic Agents

Modifications in the 1,3,4-Thiadiazole structure have produced derivatives that act as potent anticonvulsant agents with reduced toxicity. These agents are being explored for their efficacy in treating epilepsy .

Antibacterial Agents

The broad spectrum of activity against various pathogens makes 1,3,4-Thiadiazole a valuable scaffold for developing new antibacterial agents. Research has focused on synthesizing potent derivatives with enhanced antimicrobial activity .

Anti-Microbial Agents

Beyond antibacterial properties, these compounds exhibit a wide range of biological activities including anti-microbial effects. They are part of ongoing research to develop drugs that can combat microbial infections effectively .

Pharmacological Evaluation

There is ongoing research to evaluate the pharmacological aspects of these compounds, including their efficacy and safety profiles in various therapeutic applications .

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that thiadiazole-containing compounds, like the one , can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds have been studied for their broad spectrum of biological activities .

Mode of Action

Thiadiazole derivatives are known to cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with biological targets, leading to a variety of biological activities .

Biochemical Pathways

Thiadiazole derivatives have been associated with a wide range of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . This suggests that these compounds may affect multiple biochemical pathways.

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, these compounds are known to be able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties could potentially impact the bioavailability of the compound.

Result of Action

Numerous thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models . This suggests that the compound could potentially have similar effects.

Action Environment

The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be influenced by factors such as ph and the presence of other molecules .

Propriétés

IUPAC Name |

[4-(4-fluorophenyl)phenyl]-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2S/c21-17-7-5-15(6-8-17)14-1-3-16(4-2-14)19(25)24-11-9-18(10-12-24)26-20-23-22-13-27-20/h1-8,13,18H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYWCEIYUZENGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2932572.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-2-phenylmethoxyacetamide](/img/structure/B2932574.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-mesitylacetamide](/img/structure/B2932575.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932577.png)

![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2932580.png)

![3-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B2932582.png)